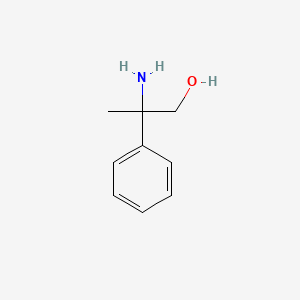

2-Amino-2-phenylpropan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQCLDRCXNFRBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325292 | |

| Record name | 2-amino-2-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90642-81-2 | |

| Record name | 90642-81-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-2-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthetic Routes of (R)-2-Amino-2-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-amino-2-phenylpropan-1-ol is a chiral amino alcohol that serves as a critical building block in the synthesis of various pharmaceuticals and as a ligand in asymmetric catalysis. Its stereochemically defined structure, featuring two adjacent chiral centers, demands precise control during synthesis to ensure enantiopurity, which is paramount for its biological activity and applications. This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining (R)-2-amino-2-phenylpropan-1-ol. The guide delves into the core principles, mechanistic underpinnings, and practical execution of key methodologies, including diastereoselective reductive amination of chiral precursors, asymmetric hydrogenation, and biocatalytic approaches. Each section is designed to offer not just procedural details but also the scientific rationale behind the choice of reagents, catalysts, and reaction conditions, thereby providing a robust framework for researchers in the field of medicinal and process chemistry.

Introduction: The Significance of (R)-2-Amino-2-phenylpropan-1-ol

Chiral 1,2-amino alcohols are a privileged class of compounds in modern organic chemistry and drug development.[1] Their bifunctional nature allows them to act as versatile intermediates and chiral auxiliaries in asymmetric synthesis.[2] (R)-2-amino-2-phenylpropan-1-ol, with its specific stereoconfiguration, is of particular interest due to its presence in the core structure of several biologically active molecules. The precise spatial arrangement of the amino and hydroxyl groups is crucial for molecular recognition and interaction with biological targets. Consequently, the development of efficient and stereoselective synthetic routes to access this enantiomerically pure compound is a significant endeavor in synthetic chemistry.

This guide will explore the principal pathways to synthesize (R)-2-amino-2-phenylpropan-1-ol, with a focus on methods that provide high levels of stereochemical control.

Reductive Amination of Chiral Precursors: A Diastereoselective Approach

One of the most established and industrially relevant methods for the synthesis of phenylpropanolamine derivatives is the reductive amination of a chiral keto-alcohol precursor, L-(R)-phenylacetylcarbinol (L-PAC).[3] While this method is commonly employed for the synthesis of other diastereomers like L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol, the principles can be adapted to understand the synthesis of other stereoisomers.[4] The key to this approach is the stereoselective reduction of an imine or iminium ion intermediate, where the existing stereocenter in the precursor directs the stereochemical outcome of the newly formed stereocenter.

General Workflow

The overall process involves two main steps: the formation of an imine intermediate from the chiral keto-precursor and an amine, followed by the diastereoselective reduction of the C=N bond. A subsequent deprotection step may be required if a protecting group is used on the amine.

Caption: General workflow for diastereoselective reductive amination.

Detailed Protocol: Adaptation from L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol Synthesis

The following protocol is adapted from a patented process for a diastereomer and illustrates the key steps.[4] To achieve the desired (R)-configuration at the C2 position, one would ideally start with a precursor that already has this stereocenter established, such as (R)-2-amino-2-phenylpropanoic acid, or utilize a method that allows for the selective formation of this stereocenter.

Step 1: Reductive Amination

-

Reaction: A mixture of L-(R)-phenylacetylcarbinol, a primary aralkylamine (e.g., benzylamine), a platinum catalyst (e.g., 5% Pt/C), and a solvent (e.g., ethanol) is subjected to hydrogen pressure.[4]

-

Rationale: The platinum catalyst facilitates both the formation of the imine and its subsequent reduction. The use of a bulky aralkylamine can influence the facial selectivity of the hydrogenation, leading to a preferential formation of one diastereomer. The existing hydroxyl group can also play a directing role in the stereochemical outcome.

Step 2: Hydrogenolysis (Deprotection)

-

Reaction: The resulting N-aralkylamino alcohol is then subjected to catalytic reduction using a palladium catalyst (e.g., 20% Pd(OH)₂/C) in a solvent like methanol under hydrogen pressure.[4]

-

Rationale: The palladium catalyst is effective in cleaving the N-aralkyl bond through hydrogenolysis, yielding the free amino alcohol. This deprotection step is generally clean and efficient.

| Parameter | Value/Condition | Source |

| Starting Material | L-(R)-phenylacetylcarbinol | [4] |

| Amine | Benzylamine | [4] |

| Reduction Catalyst | 5% Pt/C | [4] |

| Hydrogen Pressure | 3 kg/cm ² | [4] |

| Deprotection Catalyst | 20% Pd(OH)₂/C | [4] |

| Diastereomeric Ratio | Erythro:threo = 92.6:7.4 (for the (1R,2S) product) | [4] |

Asymmetric Hydrogenation of Prochiral Ketones

A more direct approach to establishing the desired stereochemistry is through the asymmetric hydrogenation of a prochiral α-amino ketone. This method relies on a chiral catalyst to deliver hydrogen to one face of the carbonyl group preferentially, thereby creating the chiral alcohol center with high enantioselectivity.

Mechanistic Principle

The substrate, an α-amino ketone, coordinates to a chiral transition metal catalyst (commonly based on rhodium, ruthenium, or iridium). The chiral ligands on the metal create a chiral environment that forces the substrate to bind in a specific orientation. Hydrogen is then delivered from the metal center to the less sterically hindered face of the carbonyl, resulting in the formation of one enantiomer of the amino alcohol in excess.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Investigation of the l-phenylacetylcarbinol process to substituted benzaldehydes of interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol - Google Patents [patents.google.com]

Navigating the Chiral Landscape: An In-depth Technical Guide to the Stereoisomer Characterization of 2-Amino-2-phenylpropan-1-ol

Abstract

For researchers, scientists, and drug development professionals, the precise characterization of stereoisomers is a cornerstone of modern chemical and pharmaceutical science. The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure, making the unambiguous assignment of absolute and relative stereochemistry a critical determinant of therapeutic efficacy and safety. This guide provides a comprehensive technical overview of the methodologies employed in the stereoisomer characterization of 2-amino-2-phenylpropan-1-ol, a chiral amino alcohol with two stereogenic centers. We will delve into the theoretical underpinnings and practical applications of key analytical techniques, including chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents, Vibrational Circular Dichroism (VCD), and single-crystal X-ray crystallography. This document is designed to serve as a detailed, field-proven resource, offering not just procedural steps but also the causal logic behind experimental choices, empowering researchers to navigate the complexities of stereoisomer analysis with confidence and scientific rigor.

Introduction: The Stereochemical Complexity of this compound

This compound possesses two chiral centers, giving rise to a total of four possible stereoisomers. These consist of two pairs of enantiomers, which are non-superimposable mirror images of each other, and diastereomers, which are stereoisomers that are not mirror images. The four stereoisomers are (1R,2R), (1S,2S), (1R,2S), and (1S,2R).

The distinct spatial arrangement of the amino, hydroxyl, phenyl, and methyl groups around the chiral centers dictates how each stereoisomer interacts with other chiral molecules, such as biological receptors and enzymes. Consequently, each stereoisomer can exhibit unique pharmacological and toxicological profiles. A robust and reliable analytical strategy is therefore imperative to separate, identify, and quantify each stereoisomer.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation

Chiral HPLC is an indispensable technique for the separation and quantification of enantiomers and diastereomers.[1] The choice of a suitable chiral stationary phase (CSP) is paramount for achieving successful separation.[2] For a molecule like this compound, which contains both amino and hydroxyl functional groups, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often the most effective.[1][2]

The Causality of Chiral Recognition on Polysaccharide-Based CSPs

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, function through a combination of attractive interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, as well as steric repulsion. The helical structure of the polysaccharide polymer creates a chiral environment where the enantiomers of the analyte can differentially interact, leading to different retention times. For this compound, the phenyl group can engage in π-π stacking with the aromatic moieties of the CSP, while the amino and hydroxyl groups can form hydrogen bonds. The subtle differences in the spatial orientation of these groups in each enantiomer result in varying strengths of interaction with the CSP, enabling their separation.

Experimental Protocol: Chiral HPLC Separation

This protocol provides a general framework for the chiral separation of this compound stereoisomers. Method optimization will be necessary based on the specific stereoisomers being analyzed and the available instrumentation.

Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., Daicel Chiralpak® series or Phenomenex Lux® series)

-

HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

-

Sample of this compound stereoisomer mixture

Procedure:

-

Column Selection: Choose a polysaccharide-based CSP, such as one coated with a derivative of amylose or cellulose.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). A typical starting point is a 90:10 (v/v) mixture of n-hexane and isopropanol.

-

System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Sample Preparation: Dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

-

Injection and Data Acquisition: Inject a small volume of the sample (e.g., 10 µL) onto the column and record the chromatogram. Monitor the elution of the stereoisomers using a UV detector at a wavelength where the phenyl group absorbs (e.g., 210 nm or 254 nm).

-

Method Optimization: If separation is not optimal, adjust the mobile phase composition (e.g., by varying the percentage of the alcohol modifier), the flow rate, or the column temperature to improve resolution.

Data Presentation: Typical Chromatographic Parameters

| Parameter | Typical Value |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm or 254 nm |

NMR Spectroscopy with Chiral Derivatizing Agents: Unraveling Absolute and Relative Stereochemistry

While chiral HPLC can separate stereoisomers, it does not inherently provide information about their absolute or relative configurations. Nuclear Magnetic Resonance (NMR) spectroscopy, when used in conjunction with a chiral derivatizing agent (CDA), is a powerful technique for elucidating the stereochemistry of chiral molecules. For 1,2-amino alcohols like this compound, (R)- and (S)-α-methoxyphenylacetic acid (MPA) are highly effective CDAs.

The Principle of Diastereomeric Differentiation by NMR

The reaction of a chiral analyte with a chiral derivatizing agent produces a mixture of diastereomers. Unlike enantiomers, which are NMR-spectroscopically indistinguishable in an achiral solvent, diastereomers have different physical and chemical properties, including distinct NMR spectra. By analyzing the differences in the chemical shifts of the protons in the resulting diastereomeric MPA esters and amides, it is possible to deduce the absolute configuration of the original amino alcohol.

Experimental Protocol: MPA Derivatization for NMR Analysis

This protocol outlines the derivatization of a 1,2-amino alcohol with MPA for subsequent NMR analysis.

Materials:

-

Sample of the this compound stereoisomer

-

(R)- or (S)-α-methoxyphenylacetic acid (MPA)

-

Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

-

4-(Dimethylamino)pyridine (DMAP) (catalyst)

-

Anhydrous dichloromethane (DCM) or another suitable solvent

-

NMR tubes and deuterated chloroform (CDCl₃)

Procedure:

-

Reaction Setup: In a clean, dry vial, dissolve the this compound stereoisomer (1 equivalent) in anhydrous DCM.

-

Addition of Reagents: Add (R)- or (S)-MPA (2.2 equivalents), DCC (2.2 equivalents), and a catalytic amount of DMAP.

-

Reaction: Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC). The reaction will form an ester with the hydroxyl group and an amide with the amino group.

-

Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute acid, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the resulting bis-MPA derivative by column chromatography if necessary.

-

NMR Analysis: Dissolve the purified derivative in CDCl₃ and acquire the ¹H NMR spectrum. Compare the spectra of the derivatives formed with (R)-MPA and (S)-MPA to determine the differences in chemical shifts (ΔδRS = δR - δS).

Data Presentation: Representative ¹H and ¹³C NMR Data

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.2 - 7.5 | 125 - 145 |

| CH-OH | 4.5 - 5.0 | 70 - 80 |

| CH-NH₂ | 3.0 - 3.5 | 50 - 60 |

| CH₂-OH | 3.5 - 4.0 | 60 - 70 |

| CH₃ | 1.0 - 1.5 | 15 - 25 |

Vibrational Circular Dichroism (VCD): A Non-Destructive Method for Absolute Configuration

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4] As enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra. By comparing the experimentally measured VCD spectrum of a compound with the spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT), the absolute configuration can be unambiguously determined.[4]

The Synergy of Experiment and Computation in VCD Analysis

The power of VCD lies in its ability to provide a "fingerprint" of a molecule's three-dimensional structure in solution. The experimental VCD spectrum is a direct reflection of the molecule's stereochemistry. The computational aspect involves calculating the theoretical VCD spectrum for a known absolute configuration (e.g., the R,R-isomer). A direct comparison of the signs and relative intensities of the bands in the experimental and calculated spectra allows for a confident assignment of the absolute configuration of the analyte.

Experimental and Computational Workflow for VCD Analysis

Caption: Workflow for absolute configuration determination using VCD.

X-ray Crystallography: The Gold Standard for Unambiguous Structure Elucidation

Single-crystal X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. However, this technique requires a well-ordered single crystal, which can be challenging to obtain for liquid compounds like this compound.

Overcoming Challenges: The Co-crystallization Approach

For liquid or oily compounds, co-crystallization with a suitable co-former can be an effective strategy to induce crystallization. The co-former is a molecule that can form non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) with the analyte, leading to the formation of a stable, crystalline lattice. The choice of co-former is critical and often requires screening a variety of candidates.

Experimental Protocol: Co-crystallization for X-ray Analysis

This protocol provides a general guideline for the co-crystallization of a liquid amine.

Materials:

-

Sample of the this compound stereoisomer

-

A selection of potential co-formers (e.g., dicarboxylic acids, phenols)

-

A variety of solvents for crystallization (e.g., ethanol, acetone, ethyl acetate)

-

Small vials or crystallization plates

Procedure:

-

Co-former Screening: In separate vials, dissolve the this compound stereoisomer and a potential co-former in a suitable solvent. Mix the solutions in a stoichiometric ratio (e.g., 1:1).

-

Crystallization: Allow the solvent to evaporate slowly at room temperature. Other crystallization techniques such as solvent layering or vapor diffusion can also be employed.

-

Crystal Identification: Visually inspect the vials for the formation of crystals.

-

X-ray Diffraction: If suitable crystals are obtained, they can be mounted on a goniometer and analyzed using a single-crystal X-ray diffractometer. The resulting diffraction pattern is used to solve the crystal structure and determine the absolute configuration.

Conclusion: A Multi-faceted Approach to Stereoisomer Characterization

The comprehensive characterization of the stereoisomers of this compound requires a multi-faceted analytical approach. Chiral HPLC is the primary tool for separation and quantification, while NMR spectroscopy with chiral derivatizing agents provides invaluable information about both relative and absolute stereochemistry. For unambiguous determination of the absolute configuration, Vibrational Circular Dichroism offers a powerful, non-destructive solution-state method, and X-ray crystallography, often facilitated by co-crystallization, remains the ultimate arbiter of three-dimensional molecular structure. By judiciously applying these techniques, researchers can confidently navigate the complexities of stereoisomerism, ensuring the development of safe and effective chiral molecules.

References

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 210-219. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 113994. [Link]

-

Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory, 42(10), 22-25. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9065, 2-Amino-1-phenylpropan-1-ol hydrochloride. [Link]

Sources

- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Chemical Structure and Chirality of 2-Amino-2-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Chirality in Modern Drug Development

In the landscape of contemporary pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. For drug development professionals, a deep understanding of chirality is not merely an academic exercise but a fundamental necessity for the creation of safer and more efficacious therapeutics. A significant portion of drugs currently on the market are chiral, and it is well-established that individual enantiomers of a racemic drug can exhibit markedly different pharmacological and toxicological profiles.[1][2] This guide provides a comprehensive technical overview of 2-amino-2-phenylpropan-1-ol, a chiral amino alcohol with significant potential as a building block in pharmaceutical synthesis. We will delve into its chemical structure, explore the nuances of its stereoisomers, and present detailed methodologies for its synthesis, resolution, and analytical characterization.

Section 1: Unveiling the Molecular Architecture of this compound

This compound, with the chemical formula C₉H₁₃NO, is a phenylpropanolamine derivative characterized by a propane backbone substituted with a phenyl group, an amino group, and a hydroxyl group.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | [3] |

| Molecular Weight | 151.21 g/mol | [4] |

| CAS Number | 90642-81-2 | [5] |

The core of its chemical significance lies in its chirality. The carbon atom at the second position of the propanol chain (C2) is a stereocenter, as it is bonded to four different substituents: a phenyl group, a methyl group, an amino group, and the -CH₂OH group. This gives rise to the existence of two non-superimposable mirror images, the (R)- and (S)-enantiomers.

Figure 1: 3D representation of the (R) and (S) enantiomers of this compound.

The distinct spatial arrangement of these enantiomers dictates their interaction with other chiral molecules, including biological receptors and enzymes, which can lead to different pharmacological and toxicological profiles.[6] The less active or potentially toxic enantiomer is often referred to as the "distomer," while the therapeutically active one is the "eutomer."[2]

Section 2: Synthesis and Enantioselective Resolution

The preparation of enantiomerically pure this compound is a critical step for its application in drug development. Both enantioselective synthesis and resolution of a racemic mixture are viable strategies.

Racemic Synthesis

A common route for the synthesis of racemic this compound involves the reduction of the corresponding amino acid, 2-amino-2-phenylpropanoic acid.

Experimental Protocol: Racemic Synthesis

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 2-amino-2-phenylpropanoic acid in anhydrous tetrahydrofuran (THF).

-

Reduction: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in THF, to the stirred suspension.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again, while maintaining cooling in an ice bath.

-

Work-up: Filter the resulting precipitate and wash it thoroughly with THF or diethyl ether.

-

Purification: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic this compound. Further purification can be achieved by recrystallization or column chromatography.

Chiral Resolution of Racemic this compound

The separation of a racemic mixture into its constituent enantiomers, known as chiral resolution, is a widely employed technique.[7] For amino alcohols like this compound, a classical method involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid.[8] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.[9]

Sources

- 1. synergypublishers.com [synergypublishers.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C9H13NO | CID 349733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1S,2R)-(+)-Norephedrine | C9H13NO | CID 4786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 90642-81-2 | QDA64281 [biosynth.com]

- 6. 2-Amino-2-methyl-1-phenylpropan-1-ol | 34405-42-0 | Benchchem [benchchem.com]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. quora.com [quora.com]

- 9. rsc.org [rsc.org]

Spectroscopic data (NMR, IR, MS) of 2-Amino-2-phenylpropan-1-ol.

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-2-phenylpropan-1-ol

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of this compound (CAS No: 90642-81-2).[1][2] As a chiral amino alcohol, this compound holds significance in synthetic organic chemistry and drug development.[3] Accurate structural elucidation is paramount, and this guide offers a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and data from analogous structures.

The molecular structure of this compound, with its molecular formula C9H13NO and a molecular weight of 151.21 g/mol , presents distinct features that are readily identifiable through modern spectroscopic techniques.[4][5][6] This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic profile of this molecule for identification, purity assessment, and further research.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the diastereotopic methylene protons, the methyl protons, and the exchangeable amine and hydroxyl protons. The chemical shifts are influenced by the electron-withdrawing effects of the phenyl, amino, and hydroxyl groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Phenyl-H | 7.20 - 7.40 | Multiplet | 5H |

| -CH₂-OH | 3.50 - 3.70 | AB quartet | 2H |

| -NH₂ | 1.80 - 2.50 | Broad Singlet | 2H |

| -OH | 2.00 - 3.00 | Broad Singlet | 1H |

| -CH₃ | 1.40 - 1.60 | Singlet | 3H |

Causality Behind Predictions:

-

Phenyl Protons: These protons will resonate in the typical aromatic region. The multiplet arises from the complex coupling between the ortho, meta, and para protons.

-

Methylene Protons (-CH₂-OH): These protons are diastereotopic due to the adjacent chiral center. Consequently, they are expected to appear as an AB quartet, with two distinct doublets.

-

Amine and Hydroxyl Protons (-NH₂ and -OH): These protons are exchangeable and often appear as broad singlets. Their chemical shifts can vary significantly with concentration, solvent, and temperature. Deuterium exchange with D₂O would cause these signals to disappear, a key confirmatory experiment.

-

Methyl Protons (-CH₃): The methyl group is attached to a quaternary carbon and is expected to appear as a sharp singlet.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Based on the structure, nine distinct carbon signals are expected.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Phenyl C (quaternary) | 145 - 150 |

| Phenyl CH (ortho, meta, para) | 125 - 130 |

| C-NH₂ (quaternary) | 55 - 60 |

| -CH₂-OH | 70 - 75 |

| -CH₃ | 25 - 30 |

Causality Behind Predictions:

-

The chemical shifts are predicted based on the known effects of substituents on aromatic and aliphatic carbons. For instance, the carbon attached to the nitrogen and the phenyl group (C-NH₂) is significantly deshielded.

-

Data from structurally similar compounds, such as other amino-phenylpropanol derivatives, can be used to refine these predictions.[7][8][9]

Experimental Protocol for NMR Data Acquisition

Caption: Predicted fragmentation pathway for this compound in ESI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with 0.1% formic acid to promote protonation.

-

Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.

-

Instrument Parameters: Set the mass spectrometer to positive ion mode. Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow to achieve a stable signal.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive approach to the structural elucidation of this compound. This guide offers a predictive framework for the expected spectroscopic data, based on fundamental principles and comparisons with related structures. Experimental verification of this data will be crucial for the definitive characterization of this important chemical entity.

References

-

This compound - LookChem. [Link]

-

This compound | C9H13NO | CID 349733 - PubChem - NIH. [Link]

-

¹H NMR spectrum of... | Download Scientific Diagram - ResearchGate. [Link]

-

¹³C NMR spectrum of... | Download Scientific Diagram - ResearchGate. [Link]

-

CAS#:81626-19-9 | (1RS,2SR)-2-amino-1-phenyl-propan-1-ol, formate. [Link]

-

2-Amino-1-phenylpropan-1-ol hydrochloride | C9H14ClNO | CID 9065 - PubChem. [Link]

-

(1R,2S)-2-amino-1-phenylpropan-1-ol - Veeprho. [Link]

-

¹H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031628). [Link]

-

¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. [Link]

-

D(+)-2-Amino-3-phenyl-1-propanol - SpectraBase. [Link]

-

L 2 Amino 3 phenyl 1 propanol - mzCloud. [Link]

-

D(+)-2-Amino-3-phenyl-1-propanol - Optional[¹H NMR] - Spectrum - SpectraBase. [Link]

-

1-Amino-2-phenylpropan-2-ol | C9H13NO | CID 12362998 - PubChem. [Link]

-

synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies - Rasayan Journal of Chemistry. [Link]

-

The Significance of (2S)-2-Amino-3-Phenylpropan-1-ol in Pharmaceutical Synthesis. [Link]

-

2-amino-1-propanol versus 1-amino-2-propanol: Valence band and C 1s core-level photoelectron spectra - ResearchGate. [Link]

-

FT-IR spectrum of 2-Phenyl-1-propanol. | Download Scientific Diagram - ResearchGate. [Link]

-

1-Propanol, 2-amino-, (.+/-.)- - the NIST WebBook. [Link]

-

2-Propanol, 1-amino- - the NIST WebBook - National Institute of Standards and Technology. [Link]

-

2-Propanol, 1-amino- - the NIST WebBook. [Link]

-

Spectrum HMDB0031628_c_ms_100899 for 2-Phenyl-1-propanol - MassBank of North America. [Link]

-

(1S,2R)-(+)-Norephedrine - PubChem - NIH. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. 2-Amino-2-methyl-1-phenylpropan-1-ol | 34405-42-0 | Benchchem [benchchem.com]

- 4. parchem.com [parchem.com]

- 5. This compound | C9H13NO | CID 349733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 90642-81-2 | QDA64281 [biosynth.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 2-PHENYL-2-PROPANOL(617-94-7) 13C NMR [m.chemicalbook.com]

Racemic 2-Amino-2-phenylpropan-1-ol resolution techniques

An In-Depth Technical Guide to the Chiral Resolution of Racemic 2-Amino-2-phenylpropan-1-ol

Abstract

The separation of enantiomers from a racemic mixture, or chiral resolution, is a critical process in the pharmaceutical and fine chemical industries. For chiral molecules like this compound, where biological activity is often stereospecific, obtaining enantiomerically pure forms is not merely an academic exercise but a prerequisite for therapeutic efficacy and safety. This guide provides an in-depth exploration of the principal techniques for resolving racemic this compound. We will dissect the theoretical underpinnings and provide practical, field-proven protocols for diastereomeric crystallization, enzymatic kinetic resolution, and chiral chromatography. This document is intended for researchers, chemists, and drug development professionals seeking both a foundational understanding and a practical framework for implementing robust chiral separation strategies.

Introduction: The Imperative of Chirality

This compound is a chiral amino alcohol featuring a stereogenic center at the C2 carbon, which is bonded to four different groups: an amino group, a methyl group, a hydroxymethyl group, and a phenyl group.[1][2] This structural arrangement gives rise to a pair of non-superimposable mirror images: the (R)- and (S)-enantiomers. While enantiomers possess identical physical properties in an achiral environment (e.g., melting point, solubility), their interactions with other chiral molecules—such as biological receptors or enzymes—can be profoundly different.[1] Consequently, one enantiomer may exhibit desired therapeutic activity while the other could be inert, less active, or even responsible for adverse effects.

The resolution of racemic this compound is therefore paramount for its application as a chiral auxiliary in asymmetric synthesis or as a building block for pharmacologically active molecules.[1] This guide focuses on the three most prevalent and effective industrial strategies for achieving this separation.

Foundational Strategy: Diastereomeric Crystallization

This classical method remains one of the most cost-effective and scalable techniques for chiral resolution.[3] Its enduring utility is a testament to its robust and predictable nature when optimized correctly.

Principle of Separation

The core principle, first demonstrated by Louis Pasteur, involves converting the pair of enantiomers into a pair of diastereomers.[4] Unlike enantiomers, diastereomers have different physical properties, most critically, different solubilities in a given solvent system.[4] This is achieved by reacting the racemic amino alcohol (a base) with an enantiomerically pure chiral acid, known as a resolving agent.

(R/S)-Amine + (R)-Acid → [(R)-Amine·(R)-Acid] + [(S)-Amine·(R)-Acid] (Enantiomeric Pair)(Chiral Resolving Agent)(Diastereomeric Pair of Salts)

The resulting diastereomeric salts can then be separated by fractional crystallization, exploiting their solubility differences.[5] Once a single diastereomer is isolated in solid form, the chiral resolving agent is removed, liberating the desired pure enantiomer of the amino alcohol.

Experimental Design & Causality

The success of diastereomeric crystallization is not serendipitous; it is the result of systematic optimization.

-

Choice of Resolving Agent: This is the most critical decision. An ideal agent should be inexpensive, readily available in high optical purity, and form stable, crystalline salts with the target compound.[5] For a basic compound like this compound, chiral acids are used. The proximity of the chiral center in the resolving agent to the salt-forming functional group often enhances the physical property differences between the diastereomers.[5]

| Resolving Agent | Type | Rationale for Use |

| (R,R)-Tartaric Acid | Chiral Dicarboxylic Acid | Widely available, inexpensive, forms well-defined crystalline salts with amines.[6] |

| (S)-Mandelic Acid | Chiral α-Hydroxy Acid | Aromatic ring can participate in π-stacking interactions, potentially improving crystal packing. |

| (1R)-(-)-10-Camphorsulfonic Acid | Chiral Sulfonic Acid | Strong acid, forms salts with weak bases. Bulky structure can create significant differences in crystal lattice energies. |

| N-Acetyl-L-phenylalanine | Chiral Amino Acid Derivative | Offers multiple interaction points (amide, carboxyl, phenyl) for differential binding. |

-

Solvent Selection: The solvent system dictates the solubility of the diastereomeric salts. The goal is to find a solvent where one diastereomer is sparingly soluble while the other remains in solution. A screening process using a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, and their aqueous mixtures) is essential.

Workflow Diagram: Diastereomeric Crystallization

Caption: Workflow for resolution by diastereomeric crystallization.

Detailed Protocol: Resolution using (R,R)-Tartaric Acid

This protocol is a representative example based on established methods for similar amino alcohols and should be optimized for this compound.[6]

-

Salt Formation: Dissolve 10.0 g of racemic this compound in 100 mL of methanol at 50-60 °C. In a separate flask, dissolve a half equivalent (4.9 g) of (R,R)-tartaric acid in 50 mL of warm methanol.

-

Crystallization: Slowly add the tartaric acid solution to the amino alcohol solution with stirring. Cloudiness should appear as the diastereomeric salts form. Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to maximize crystal formation.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash the filter cake with a small amount of cold methanol to remove residual mother liquor.

-

Enantiomer Liberation: Suspend the crystalline diastereomeric salt in 100 mL of water and add 2 M sodium hydroxide solution dropwise with stirring until the pH reaches >11. This neutralizes the tartaric acid and liberates the free amine.

-

Extraction: Extract the aqueous solution three times with 50 mL portions of dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Solvent Removal: Remove the solvent under reduced pressure to yield the optically enriched this compound.

-

Analysis (Self-Validation): Determine the enantiomeric excess (ee) of the product using chiral HPLC (see Section 4). The optical purity can also be assessed using polarimetry. The enantiomer from the mother liquor can be recovered by a similar basification and extraction process.

Biocatalytic Strategy: Enzymatic Kinetic Resolution

Enzymatic methods offer exceptional selectivity under mild reaction conditions, making them an environmentally benign and highly effective alternative. The most common approach is Kinetic Resolution (KR).

Principle of Separation

In a kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of the racemic substrate into a new product, while leaving the other enantiomer largely unreacted.[7] This selectivity arises from the enzyme's chiral active site, which preferentially binds and acts upon one substrate enantiomer.

(R/S)-Amine + Acyl Donor --(Enzyme)--> (R)-Amide + (S)-Amine (Racemic Substrate)(Product)(Unreacted Substrate)

The reaction is stopped at or near 50% conversion. At this point, the mixture contains the newly formed product (e.g., an amide) of one configuration and the unreacted starting material of the opposite configuration. These two compounds, having different functional groups, are easily separated by standard chemical techniques like extraction or chromatography.

Experimental Design & Causality

-

Enzyme Selection: Lipases are the workhorses of enzymatic resolution for amino alcohols. They are robust, often active in organic solvents, and do not require expensive co-factors.[7] Penicillin G acylase is another excellent candidate, known for its ability to hydrolyze N-phenylacetyl derivatives of amino alcohols enantioselectively. The choice of enzyme dictates the reaction conditions and which enantiomer will be acylated.

-

Acyl Donor & Solvent: For acylation reactions catalyzed by lipases, the choice of acyl donor (e.g., ethyl acetate, vinyl acetate) and solvent is crucial. Using an excess of an ester like ethyl acetate allows it to serve as both the solvent and the acyl donor. The organic solvent environment suppresses the enzyme's native hydrolytic activity and promotes the desired acylation.[7]

Workflow Diagram: Enzymatic Kinetic Resolution

Caption: Workflow for enzymatic kinetic resolution via acylation.

Detailed Protocol: Lipase-Catalyzed Acylation

This protocol is a representative example based on established methods for the kinetic resolution of amino alcohols.[7]

-

Reaction Setup: To a 100 mL flask, add 1.0 g of racemic this compound, 50 mL of ethyl acetate (serving as solvent and acyl donor), and 200 mg of an immobilized lipase (e.g., Candida antarctica Lipase B, "Novozym 435").

-

Incubation: Seal the flask and place it in an orbital shaker at 40 °C and 200 rpm.

-

Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining substrate. The goal is to stop the reaction as close to 50% conversion as possible to maximize the yield and ee of both components.

-

Enzyme Removal: Once ~50% conversion is reached (typically 24-48 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

-

Product Separation:

-

Evaporate the ethyl acetate from the filtrate.

-

Dissolve the resulting residue in 50 mL of diethyl ether.

-

Extract the solution with 1 M hydrochloric acid (3 x 20 mL). The unreacted (S)-amine will move to the acidic aqueous phase as its hydrochloride salt. The (R)-amide will remain in the ether phase.

-

-

Isolation:

-

Amine: Basify the combined aqueous layers with 2 M NaOH to pH >11 and extract with dichloromethane (3 x 30 mL). Dry the organic phase and evaporate the solvent to obtain the (S)-2-amino-2-phenylpropan-1-ol.

-

Amide: Dry the original ether phase and evaporate the solvent to obtain the (R)-N-acetyl-2-amino-2-phenylpropan-1-ol. This can be hydrolyzed back to the (R)-amine if desired.

-

-

Analysis (Self-Validation): Confirm the enantiomeric excess of the recovered amine and the enantiomeric purity of the amide product via chiral HPLC.

High-Performance Strategy: Chiral Chromatography

For analytical-scale determination of enantiomeric purity and for preparative-scale separation when other methods fail, high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard.[8]

Principle of Separation

Chiral chromatography operates by creating a transient diastereomeric interaction between the enantiomers in the mobile phase and the chiral selector immobilized on the stationary phase.[3][8] One enantiomer will interact more strongly with the CSP, causing it to be retained longer in the column, while the other enantiomer interacts more weakly and elutes faster. This difference in retention time allows for their separation.

Experimental Design & Causality

-

CSP Selection: This is the heart of the method. Polysaccharide-based CSPs (e.g., Chiralpak® and Chiralcel® series) are exceptionally versatile and effective for a wide range of compounds, including amino alcohols.[8] These phases, often derivatives of cellulose or amylose phenylcarbamates, offer multiple chiral recognition mechanisms (hydrogen bonding, dipole-dipole, π-π interactions). For this compound, the phenyl group suggests that a CSP with aromatic moieties, like Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), would be a logical starting point.[8]

-

Mobile Phase Optimization: In normal-phase chromatography, the mobile phase is typically a mixture of an alkane (e.g., hexane) and an alcohol modifier (e.g., isopropanol, ethanol). The alcohol content is critical; too little, and retention times are excessively long; too much, and resolution is lost. Small amounts of an amine additive (e.g., diethylamine) are often required to prevent peak tailing when analyzing basic compounds like amines.

Detailed Protocol: Chiral HPLC Method Development

-

Column Selection: Start with a versatile polysaccharide-based CSP, such as Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H.

-

Initial Mobile Phase: Prepare a mobile phase of 90:10 (v/v) hexane/isopropanol with 0.1% diethylamine (DEA).

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm or 254 nm.

-

Temperature: 25 °C

-

Injection Volume: 10 µL of a ~1 mg/mL solution of the racemic analyte in the mobile phase.

-

-

Optimization:

-

If no separation is observed, systematically vary the alcohol modifier (try ethanol) and its concentration (e.g., screen 5%, 10%, 15%, 20%).

-

The goal is to achieve a resolution factor (Rs) greater than 1.5, which indicates baseline separation.

-

The elution order can be determined by injecting a sample of a known pure enantiomer, if available.

-

-

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas (A1 and A2) of the two enantiomers in the chromatogram: % ee = [ |A1 - A2| / (A1 + A2) ] * 100

| Parameter | Typical Starting Condition | Optimization Rationale |

| Chiral Stationary Phase | Chiralcel OD-H or Chiralpak IA | Proven effectiveness for aromatic amines and alcohols.[8] |

| Mobile Phase | Hexane/Isopropanol (90:10) | Balances retention and elution strength. |

| Additive | 0.1% Diethylamine | Masks acidic silanol groups on the silica support, improving peak shape for basic analytes. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for 4.6 mm ID columns. |

Conclusion

The resolution of racemic this compound is a solvable challenge with multiple robust methodologies at the modern chemist's disposal. Diastereomeric crystallization offers a scalable and economical path, contingent on successful screening of resolving agents and solvents. Enzymatic kinetic resolution provides an elegant, highly selective, and green alternative, particularly well-suited for producing materials of very high optical purity. Finally, chiral chromatography stands as the ultimate tool for both analytical validation and high-value preparative separation. The optimal choice of technique depends on the desired scale, purity requirements, economic constraints, and available resources. A thorough understanding of the principles and practical considerations outlined in this guide will empower researchers to develop and implement an effective resolution strategy tailored to their specific needs.

References

- Benchchem. (n.d.). 2-Amino-2-methyl-1-phenylpropan-1-ol | 34405-42-0.

- Rapp, C., Pival-Marko, S., Tassano, E., Nidetzky, B., & Kratzer, R. (2021). Enzymatic Dynamic Reductive Kinetic Resolution Towards 115 g/L (S)-2-Phenylpropanol. BMC Biotechnology, 21(1).

- Various Authors. (n.d.). Reductive enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal. Multiple sources.

- Rapp, C., Pival-Marko, S., Tassano, E., Nidetzky, B., & Kratzer, R. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. BMC Biotechnology, 21(1).

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Rapp, C., et al. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. Europe PMC. Retrieved from [Link]

-

Ghanem, A., & Aboul-Enein, H. Y. (2005). Chromatographic separation of phenylpropanol enantiomers on a quinidine carbamate-type chiral stationary phase. Journal of Chromatography A, 1091(1-2), 11-20. Retrieved from [Link]

-

Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (1R,2S)-2-amino-1-phenylpropan-1-ol;hydron;chloride. PubChem. Retrieved from [Link]

-

Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Retrieved from [Link]

-

Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 185-194. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-1-phenylpropan-1-ol hydrochloride. PubChem. Retrieved from [Link]

-

Chari, M. A., Jeevanram, A., & Syamasundar, K. (2007). Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels. Organic Chemistry: An Indian Journal, 3(1). Retrieved from [Link]

-

Wang, X., et al. (2015). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Retrieved from [Link]

-

Zhang, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews. Retrieved from [Link]

-

Blackmond, D. G. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. Retrieved from [Link]

Sources

- 1. 2-Amino-2-methyl-1-phenylpropan-1-ol | 34405-42-0 | Benchchem [benchchem.com]

- 2. This compound | C9H13NO | CID 349733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. yakhak.org [yakhak.org]

An In-depth Technical Guide to the Biological Activity of 2-Amino-2-phenylpropan-1-ol Derivatives

This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 2-Amino-2-phenylpropan-1-ol derivatives. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound Derivatives

This compound and its derivatives are a class of chemical compounds that have garnered significant interest in medicinal chemistry. These compounds are structurally related to naturally occurring and synthetic psychoactive substances like cathinone, which is the primary active component of the khat plant.[1][2] The core structure, featuring a phenyl ring, an amino group, and a hydroxyl group, allows for a wide range of chemical modifications, leading to a diverse array of biological activities.[3]

From a structural standpoint, these molecules are β-keto analogs of amphetamine and are often referred to as "bk-amphetamines".[2] The presence of chiral centers gives rise to multiple stereoisomers, which can exhibit different potencies and pharmacological effects.[3][4] This structural versatility is a key reason for their exploration in the development of new therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a critical aspect of their study, enabling the creation of novel compounds with tailored biological activities. Several synthetic strategies have been developed to achieve high levels of chemo- and stereoselectivity, which is crucial due to the presence of adjacent stereocenters in the molecule.[3]

One common approach involves the use of Grignard reagents to form the carbon-carbon bond necessary for the phenylpropanol backbone.[3] Another method utilizes the Baylis-Hillman reaction to create densely functionalized molecules that can be further modified.[5] For instance, a novel class of 2-amino-3-phenylpropane-1-ol has been successfully synthesized using a carbon nanotube method for the first time.[5][6]

Stereoselective synthesis is particularly important for producing specific enantiomers, as different stereoisomers can have vastly different biological effects.[4] An efficient process for the stereoselective production of L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol from L-(R)-phenylacetylcarbinol has been developed, which involves reductive amination followed by catalytic reduction.[7]

Biological Activities and Therapeutic Applications

Derivatives of this compound exhibit a wide range of biological activities, primarily affecting the central nervous system. These effects are largely due to their interaction with monoamine transporters, which are responsible for the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin.[2][8]

Norepinephrine-Dopamine Reuptake Inhibition (NDRI)

Many this compound derivatives act as norepinephrine-dopamine reuptake inhibitors (NDRIs). By blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), these compounds increase the extracellular levels of norepinephrine and dopamine, leading to enhanced noradrenergic and dopaminergic neurotransmission.[9][10]

This mechanism of action is the basis for their use in treating a variety of conditions, including:

-

Attention Deficit Hyperactivity Disorder (ADHD): NDRIs like methylphenidate (Ritalin) are widely used to manage symptoms of ADHD.[9][11]

-

Depression: Bupropion (Wellbutrin) is a well-known NDRI used as an antidepressant, particularly for individuals who do not respond well to selective serotonin reuptake inhibitors (SSRIs).[2][10]

-

Narcolepsy: The stimulant effects of NDRIs can also be beneficial in treating narcolepsy.[9]

Sympathomimetic and Anorectic Effects

Similar to amphetamines, these compounds can have sympathomimetic effects, stimulating the central nervous system.[12] This can lead to increased alertness and energy. Some derivatives also exhibit anorectic (appetite-suppressing) properties, which has led to their investigation as potential treatments for obesity.[13][14] The anorectic action of some of these compounds may be mediated by their interaction with alpha 1-adrenergic receptors in the hypothalamus.[13]

Antidepressant Activity

Beyond their role as NDRIs, some derivatives have shown potential as antidepressants through other mechanisms. For example, novel phenylpiperazine pyrrolidin-2-one derivatives have demonstrated strong antidepressant-like activity in animal models, though the exact mechanisms are still under investigation.[15] Similarly, certain 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives have shown significant antidepressant-like effects in mice.[16]

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on their chemical structure. The structure-activity relationship (SAR) helps to understand how different chemical modifications affect the compound's pharmacological properties.[17][18]

Key structural features that influence activity include:

-

Ring Substitutions: The addition of functional groups to the phenyl ring can significantly alter the compound's interaction with monoamine transporters. For example, ring-substituted cathinones like mephedrone act as transporter substrates, causing neurotransmitter release, while others with a pyrrolidine ring, like MDPV, are potent transporter inhibitors.[2][8]

-

N-alkylation: The nature of the alkyl group on the nitrogen atom can also impact potency and selectivity.[12]

-

Stereochemistry: As mentioned earlier, the stereoisomeric form of the molecule can have a profound effect on its biological activity.[4]

Experimental Protocols and Data

Synthesis of 2-amino-3-phenylpropane-1-ol

A notable synthetic protocol involves the use of Baylis-Hillman adducts. The process begins with the reaction of nitrostyrene and formaldehyde to yield (E)-2-nitro-3-phenylprop-2-en-1-ol. This intermediate is then subjected to a reduction reaction using iron and acetic acid at reflux temperature to produce the desired 2-amino-3-phenylpropane-1-ol in good yield.[5]

In Vitro Evaluation of Antidepressant-like Activity

The antidepressant-like effects of novel compounds are often evaluated using the forced swimming test in mice. In this test, the duration of immobility is measured, with a reduction in immobility time indicating a potential antidepressant effect. The spontaneous locomotor activity of the mice is also assessed to ensure that the observed effects are specific and not due to a general increase in motor activity.[16]

Quantitative Data Summary

| Compound Class | Primary Biological Activity | Key Therapeutic Applications |

| Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs) | Increase extracellular norepinephrine and dopamine | ADHD, Depression, Narcolepsy[9][10][11] |

| Ring-Substituted Cathinones | Neurotransmitter release or reuptake inhibition | Potential for psychostimulant effects[2][8] |

| Phenylpiperazine Pyrrolidin-2-one Derivatives | Antidepressant-like activity | Potential for new antidepressant drugs[15] |

Visualizations

Signaling Pathway of NDRIs

Caption: Mechanism of action of NDRI derivatives.

General Synthesis Workflow

Caption: General workflow for synthesizing derivatives.

Conclusion

This compound derivatives represent a promising class of compounds with a wide range of biological activities. Their ability to modulate the monoaminergic systems in the brain makes them valuable candidates for the development of new drugs for various neurological and psychiatric disorders. Further research into the synthesis and structure-activity relationships of these compounds will undoubtedly lead to the discovery of even more potent and selective therapeutic agents.

References

-

Zarardokht, F., & Fattahy, E. (2011). Cathinone derivatives: A review of their chemistry, pharmacology and toxicology. Forensic Science International, 210(1-3), 1-10.

-

Wikipedia. (n.d.). Norepinephrine–dopamine reuptake inhibitor. Retrieved from [Link]

-

Cleveland Clinic. (2024). Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). Retrieved from [Link]

-

American Addiction Centers. (2025). Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). Retrieved from [Link]

-

Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2013). Neuropharmacology of Synthetic Cathinones. Neuropharmacology, 73, 86-93.

-

European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Synthetic cathinones drug profile. Retrieved from [Link]

-

Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. Retrieved from [Link]

-

Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2013). Neuropharmacology of Synthetic Cathinones. ResearchGate.

-

Zawilska, J. B., & Wojcieszak, J. (2017). The newest cathinone derivatives as designer drugs: an analytical and toxicological review. Forensic Science, Medicine, and Pathology, 13(3), 305-327.

-

Verywell Mind. (2024). How SSRIs, SNRIs, and Other Reuptake Inhibitors Work. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Model structure of 2-Amino-1-phenyl-1-propanol. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of a (2S)-2-amino-1-phenylpropan-1-one (cathinone), b (1S,2S)-2-amino-1-phenylpropan-1-ol (cathine) and c (1R,2S)-2-amino-1-phenylpropan-1-ol [(−)-norephedrine]. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2018). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Retrieved from [Link]

-

Al-Omair, M. A. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. PLoS ONE, 16(4), e0249687.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of (2S)-2-Amino-3-Phenylpropan-1-ol in Pharmaceutical Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Ephedrine. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of 2-amino-3-phenylpropan-1-OL compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Retrieved from [Link]

- European Patent Office. (n.d.). EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol.

-

Zamora, R., & Hidalgo, F. J. (2018). Structure-Activity Relationship (SAR) of Phenolics for 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Formation in Phenylalanine/Creatinine Reaction Mixtures Including (or Not) Oxygen and Lipid Hydroperoxides. Journal of Agricultural and Food Chemistry, 66(1), 255-264.

-

Szymański, P., Dyl, A., Ulenberg, S., & Grembecka, J. (2003). Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice. Pharmacological Reports, 55(4), 417-424.

-

Neelam, Khatkar, A., & Sharma, K. K. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 60(16), 2655-2675.

-

El-Sayed, N. N. E., & El-Bendary, E. R. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461.

-

Hoebel, B. G. (1985). Overview of adrenergic anorectic agents. NIDA Research Monograph, 62, 110-117.

-

Ilijeva, R., & Buchbauer, G. (2016). Biological Properties of Some Volatile Phenylpropanoids. Natural Product Communications, 11(1), 125-132.

-

Bermann, M. C., Berthelot, P., Bonte, J. P., Debaert, M., Lesieur, D., Brunet, C., Cazin, M. C., Lesieur, I., Luyckx, M., & Cazin, J. C. (1982). Chemical and Pharmacological Studies of Anorectic Drugs With Phenylpiperazinyl Structure. Arzneimittelforschung, 32(6), 604-610.

-

Semantic Scholar. (n.d.). Structure-Activity Relationship (SAR) of Phenolics for 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Formation in Phenylalanine/Creatinine Reaction Mixtures Including (or Not) Oxygen and Lipid Hydroperoxides. Retrieved from [Link]

-

Kamal, A., & Ali, M. S. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(6), 1335-1358.

-

ResearchGate. (2013). Synthesis of new 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and evaluation of their antidepressant-like effects. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (1R,2R)-2-Amino-1-phenylpropane-1,3-diol. Retrieved from [Link]

Sources

- 1. research.universityofgalway.ie [research.universityofgalway.ie]

- 2. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-2-methyl-1-phenylpropan-1-ol | 34405-42-0 | Benchchem [benchchem.com]

- 4. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. researchgate.net [researchgate.net]

- 7. EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 10. americanaddictioncenters.org [americanaddictioncenters.org]

- 11. my.clevelandclinic.org [my.clevelandclinic.org]

- 12. The newest cathinone derivatives as designer drugs: an analytical and toxicological review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overview of adrenergic anorectic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chemical and pharmacological studies of anorectic drugs with phenylpiperazinyl structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Structure-Activity Relationship (SAR) of Phenolics for 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Formation in Phenylalanine/Creatinine Reaction Mixtures Including (or Not) Oxygen and Lipid Hydroperoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [PDF] Structure-Activity Relationship (SAR) of Phenolics for 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Formation in Phenylalanine/Creatinine Reaction Mixtures Including (or Not) Oxygen and Lipid Hydroperoxides. | Semantic Scholar [semanticscholar.org]

Discovery and history of phenylpropanolamine compounds.

An In-Depth Technical Guide to the Discovery, History, and Pharmacology of Phenylpropanolamine (PPA)

Executive Summary

Phenylpropanolamine (PPA), a synthetic sympathomimetic amine of the phenethylamine and amphetamine chemical classes, has a storied and complex history in pharmacology. First synthesized in the early 20th century, it became a widely used over-the-counter component in nasal decongestants and appetite suppressants for decades.[1] Its mechanism, once thought to be a direct action on adrenergic receptors, was later elucidated to be primarily an indirect effect, stimulating the release of norepinephrine.[1][2] However, the turn of the 21st century saw its rapid fall from grace. Mounting case reports linking PPA to an increased risk of hemorrhagic stroke culminated in a landmark case-control study, the Yale Hemorrhagic Stroke Project.[3][4] The study's compelling evidence prompted the U.S. Food and Drug Administration (FDA) and other global regulatory bodies to remove PPA from the market, marking a significant case study in post-market pharmacovigilance and drug safety.[5][6] This guide provides a comprehensive technical overview of PPA's journey from synthesis to its widespread use and eventual withdrawal.

Discovery and Early Synthesis

Phenylpropanolamine, chemically known as dl-norephedrine, was first synthesized around 1910.[1] It is a racemic mixture of the (1R,2S)- and (1S,2R)-enantiomers of β-hydroxyamphetamine.[1] Its structural similarity to ephedrine and amphetamine was immediately apparent. The initial pharmacological characterization of its pressor (blood pressure-increasing) effects occurred in the late 1920s and early 1930s, and by the 1930s, it was introduced for medical use.[1][7]

Early synthetic routes for PPA and related amino alcohols involved the reduction of corresponding isonitroso ketones. A notable method described by Hartung and Munch involved the catalytic reduction of isonitrosopropiophenone.[8] Another approach involved the reaction of propenylbenzene with N-bromosuccinimide to form a bromohydrin intermediate, which was then treated with ammonia in methanol under heat and pressure to yield phenylpropanolamine.[9]

Pharmacological Profile and Mechanism of Action

Pharmacodynamics: An Indirectly Acting Sympathomimetic

Initially, PPA was believed to be a mixed-acting sympathomimetic, directly stimulating adrenergic receptors. However, subsequent research revealed that its stereoisomers possess only weak or negligible affinity for α- and β-adrenergic receptors.[1] The modern understanding is that PPA is almost exclusively an indirectly acting sympathomimetic agent .[1]

Its primary mechanism of action is to stimulate the release of norepinephrine (NE) from presynaptic nerve terminals.[2] It also facilitates dopamine release, but with approximately ten-fold lower potency.[1] The released norepinephrine then acts on postsynaptic α- and β-adrenergic receptors, mediating the downstream physiological effects.

-

α-Adrenergic Receptor Activation: The released NE stimulates α-adrenergic receptors on the vascular smooth muscle of the nasal mucosa, causing vasoconstriction. This reduces blood flow, decreases capillary permeability, and alleviates nasal congestion.[10] This same mechanism is responsible for the observed increases in blood pressure.

-

β-Adrenergic Receptor Activation: NE's action on β-adrenergic receptors can lead to increased heart rate and contractility.[2]

-

Central Nervous System (CNS) Effects: In the CNS, the release of norepinephrine in the hypothalamus is thought to act on the appetite control center, reducing the sensation of hunger.[2][10]

Pharmacokinetics

-

Absorption: PPA is well absorbed following oral administration, with peak plasma concentrations typically reached within one to two hours.[10][11]

-

Metabolism: It undergoes minimal hepatic metabolism.[11]

-

Excretion: The majority of the drug (approximately 90%) is excreted unchanged in the urine.[11]

-

Half-Life: The elimination half-life is approximately 3 to 4 hours.[11]

Therapeutic Applications and Clinical Heyday

For over half a century, PPA was a mainstay in medicine cabinets across the globe. Its dual utility made it a versatile and commercially successful compound.

-

Nasal Decongestant: PPA was a common ingredient in over-the-counter (OTC) and prescription cough and cold remedies. It effectively treated nasal congestion associated with the common cold, sinusitis, and allergic rhinitis.[12]

-

Appetite Suppressant: Marketed under brand names like Dexatrim and Accutrim, PPA was widely sold OTC for weight control. It demonstrated effectiveness in promoting short-term weight loss.[12]

It was available in various formulations, including immediate-release and extended-release tablets and capsules, often in combination with antihistamines like chlorpheniramine.[1]

The Turning Point: Unraveling the Risk of Hemorrhagic Stroke

Despite its widespread use, case reports began to emerge in medical literature linking PPA use to adverse cardiovascular events, most alarmingly, hemorrhagic stroke.[3][4] These reports, often occurring in young women after the first use of the drug, raised significant safety concerns.[3]

To investigate this potential association with scientific rigor, a definitive case-control study was initiated by researchers at Yale University School of Medicine, in collaboration with the FDA and PPA manufacturers.[5][13] This study, known as the Hemorrhagic Stroke Project (HSP) , became the critical piece of evidence in the PPA story.

The HSP recruited men and women aged 18 to 49 who had experienced a subarachnoid or intracerebral hemorrhage.[3] The study's findings, published in The New England Journal of Medicine in 2000, were stark.

| Study Finding | Target Group | Adjusted Odds Ratio (OR) | 95% Confidence Interval (CI) | P-value | Citation(s) |

| Association between hemorrhagic stroke and use of PPA-containing appetite suppressants . | Women | 16.58 | 1.51 to 182.21 | 0.02 | [3][13][14][15] |

| Association between hemorrhagic stroke and first-dose use of a PPA-containing product. | Women | 3.13 | 0.86 to 11.46 | 0.08 | [3][13][14][15] |

| Association between hemorrhagic stroke and any use of a PPA-containing product. | Men & Women | 1.49 | 0.84 to 2.64 | 0.17 | [3][13][14][15] |

The study concluded that PPA was an independent risk factor for hemorrhagic stroke in women.[3] The extremely high odds ratio for appetite suppressant use indicated a strong and clinically significant association.

Regulatory Scrutiny and Market Withdrawal

The results of the Hemorrhagic Stroke Project provided the definitive evidence that regulatory agencies needed.

-

November 2000: The FDA issued a public health advisory, warning consumers of the risk of hemorrhagic stroke associated with PPA.[5] Concurrently, the agency sent a letter to all drug manufacturers requesting that they voluntarily discontinue marketing any products containing PPA.[16]

-

October 2000: The FDA's Nonprescription Drugs Advisory Committee reviewed the HSP results and concluded that PPA could not be considered safe for OTC use.[5][6]

-

May 2001: Health Canada took similar action, withdrawing PPA from the Canadian market.[1]

-

August 2001 & December 2005: The FDA initiated the formal regulatory process to remove PPA from all drug products by proposing to reclassify it as "nonmonograph" or not generally recognized as safe and effective (GRASE).[6][17]

-

February 2014: The FDA formally withdrew the approval of the remaining new drug applications (NDAs) and abbreviated new drug applications (ANDAs) for products containing PPA.[18]

Modern Analytical and Detection Methods